molecular formula C13H22N2O3 B3112595 Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate CAS No. 190515-53-8

Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate

Cat. No.: B3112595
CAS No.: 190515-53-8
M. Wt: 254.33 g/mol
InChI Key: ADKFQHPGFASCQN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a cyanoethoxy group, and a carboxylate ester. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-cyanoethanol. The reaction is usually carried out under basic conditions, such as the presence of a base like triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Similar structure but with an ethoxy group instead of a cyanoethoxy group.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate: Contains a hydrazino group instead of a cyanoethoxy group.

Uniqueness: Tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate is unique due to the presence of the cyanoethoxy group, which imparts distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKFQHPGFASCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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